2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
CAS No.: 175136-11-5
Cat. No.: VC20903556
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175136-11-5 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine |
| Standard InChI | InChI=1S/C15H16N2O/c1-10-7-8-14(12-5-2-4-11(10)12)18-15-13(16)6-3-9-17-15/h3,6-9H,2,4-5,16H2,1H3 |
| Standard InChI Key | FOMNPDKHJZXHDG-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCC2=C(C=C1)OC3=C(C=CC=N3)N |
| Canonical SMILES | CC1=C2CCCC2=C(C=C1)OC3=C(C=CC=N3)N |
Introduction
Chemical Identity and Structural Characteristics
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine belongs to a class of aromatic ethers containing both heterocyclic and carbocyclic ring systems. The molecule features a characteristic ether linkage (C-O-C) that connects a substituted indene ring system with a pyridine ring. The presence of an amino group at the 3-position of the pyridine ring and a methyl substituent at the 7-position of the indene system creates a unique chemical entity with distinct properties.
Chemical Identifiers
The compound is unambiguously identified through various standardized chemical identifiers that enable precise cataloging and reference across chemical databases and literature.
Table 1: Chemical Identifiers for 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
| Identifier Type | Value |
|---|---|
| CAS Number | 175136-11-5 |
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.3 g/mol |
| InChI | InChI=1S/C15H16N2O/c1-10-7-8-14(12-5-2-4-11(10)12)18-15-13(16)6-3-9-17-15/h3,6-9H,2,4-5,16H2,1H3 |
| InChIKey | FOMNPDKHJZXHDG-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCC2=C(C=C1)OC3=C(C=CC=N3)N |
| PubChem CID | 2775022 |
| ChEBI ID | CHEBI:228434 |
| ChEMBL ID | CHEMBL1708409 |
These multiple identifiers facilitate cross-referencing between different chemical databases and ensure precise identification of the compound in scientific literature and regulatory documentation .
Structural Representation
The compound consists of three key structural components: a 2,3-dihydro-1H-indene ring system with a methyl substituent at position 7, a pyridine ring with an amino group at position 3, and an ether linkage connecting these two ring systems. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions.
The 2,3-dihydro-1H-indene portion contains a partially saturated five-membered ring fused to a benzene ring, with the methyl group positioned on the benzene ring. The pyridine portion contributes aromatic nitrogen heterocyclic character to the molecule, while the amino group at position 3 provides potential hydrogen bonding capabilities and nucleophilic reactivity .
Physical and Chemical Properties
The physical and chemical properties of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine determine its behavior in different environments, its stability, and its potential reactivity in various chemical processes.
Physical Properties
The compound exhibits specific physical characteristics that are crucial for understanding its behavior in different applications and formulations.
Table 2: Physical Properties of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
| Property | Value | Unit |
|---|---|---|
| Physical State | Solid | - |
| Molecular Weight | 240.30 | g/mol |
| Melting Point | 150 | °C |
| Boiling Point | 391.1 | °C at 760 mmHg |
| Density | 1.196 | g/cm³ |
| Refractive Index | 1.636 | - |
| Exact Mass | 240.126 | Da |
| Monoisotopic Mass | 240.126263138 | Da |
| Solubility in Water | 10.1 | μg/mL (at pH 7.4) |
| Vapor Pressure | 2.53E-06 | mmHg at 25°C |
These physical properties indicate that the compound is a relatively high-melting solid with limited water solubility, which is consistent with its molecular structure containing both polar functional groups and hydrophobic regions .
Chemical Properties
The chemical properties of this compound are influenced by its molecular structure, particularly the functional groups present and their spatial arrangement.
Table 3: Chemical Properties of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
| Property | Value | Description |
|---|---|---|
| XLogP3 | 3.2 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | From the amino group |
| Hydrogen Bond Acceptor Count | 3 | From nitrogen atoms and oxygen |
| Rotatable Bond Count | 2 | Limited conformational flexibility |
| Topological Polar Surface Area | 48.1 | Ų |
| LogP | 3.83440 | Partition coefficient (calculated) |
| Heavy Atom Count | 18 | Non-hydrogen atoms |
| Complexity | 284 | Molecular complexity score |
The compound has a moderate lipophilicity (XLogP3 = 3.2), which suggests it may have reasonable cell membrane permeability. The presence of both hydrogen bond donors and acceptors allows for potential interactions with biological targets. The limited number of rotatable bonds suggests a relatively rigid structure, which may be advantageous for maintaining a specific conformation for target binding .
Related Compounds and Derivatives
Several compounds structurally related to 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine have been identified in chemical databases and literature.
Structural Analogs
One notable related compound is (NZ)-N-[[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-yl]-pyrrolidin-1-ylmethylidene]hydroxylamine (CID 56658721), which shares the 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3 core structure but contains a more complex substituent at the position where the amino group is located in the parent compound .
Another related compound is (1E)-N-[(2,6-difluorophenyl)methyl]-1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-1H-pyridin-4-ylidene]-1-nitrosomethanamine, which has a molecular formula of C23H21F2N3O2 and contains the same indene-pyridine ether core structure but with different substituents .
These structural variations can provide insights into the structure-activity relationships and potential applications of this class of compounds.
Comparison with Fluorinated Analogs
Analytical Methods and Characterization
The characterization of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine typically involves various analytical techniques that provide comprehensive structural and purity information.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for purity assessment and identification of this class of compounds. These techniques can separate the compound from impurities and provide analytical data for quality control purposes.
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